molecular formula C13H10ClNO B1595088 3-chloro-N-phenylbenzamide CAS No. 6832-92-4

3-chloro-N-phenylbenzamide

Cat. No. B1595088
CAS RN: 6832-92-4
M. Wt: 231.68 g/mol
InChI Key: QDIUKUHOHYCIRM-UHFFFAOYSA-N
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Description

3-chloro-N-phenylbenzamide is an organic compound . It is an aryl amide compound . The molecular formula is C13H10ClNO .


Synthesis Analysis

The 3-chloro-N-phenylbenzamide was designed and synthesized as a small molecule aimed to act as an IKKβ inhibitor and possess anti-proliferative activity . The compound was simulated and docked with the IKKβ enzyme by a computer-aided process to evaluate its potential therapeutic properties .


Molecular Structure Analysis

The structure of 3-chloro-N-phenylbenzamide was characterized by spectroscopic methods. The results from the infrared spectrum showed a singlet peak of secondary amine at wavenumber 3,352 cm^-1 and a carbonyl amide peak at wavenumber 1,659 cm^-1. The 1H Nuclear Magnetic Resonance spectrum showed two distinct regions of 10 protons; the –NH peak at 10.37 ppm and another nine aromatic protons in the range of 7.10 – 8.03 ppm .


Physical And Chemical Properties Analysis

The molecular weight of 3-chloro-N-phenylbenzamide is 231.68 .

Scientific Research Applications

Structure and Configuration Analysis

  • Structural Studies : Research on 5-chloro-2-methoxy-N-phenylbenzamide derivatives, closely related to 3-chloro-N-phenylbenzamide, focuses on understanding their absolute configuration and structural changes upon modification. This includes examining the effects of adding different groups adjacent to the amide group and replacing the methoxy group with a hydroxy group. Such studies are crucial for potential medicinal applications due to the compounds' reactivity and ability to interact with surrounding molecules (Galal et al., 2018).

Antifungal Activity

  • Antifungal Properties : The synthesis of 2-chloro-N-phenylbenzamide and its antifungal activity against specific pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum has been explored. This compound has shown promise in the development of new plant pathogenic fungicides (Xiang Wen-liang, 2011).

Antiviral and Anti-HBV Activities

  • Antiviral Research : Some derivatives of N-phenylbenzamide, such as N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, have been investigated for their potential as antiviral agents, particularly against the Hepatitis B virus (HBV). These studies are critical in searching for novel anti-HBV agents with unique mechanisms compared to current treatments (Cui et al., 2020).

Quantum Chemical Calculations and QSAR Studies

  • Quantum Chemistry and QSAR Modeling : Research includes quantum chemical calculations and QSAR (Quantitative Structure-Activity Relationship) modeling of N-phenylbenzamide and N-phenylacetophenone compounds. This approach is essential in understanding the structure-activity relationships and developing antiviral drugs (Bourass et al., 2016).

properties

IUPAC Name

3-chloro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIUKUHOHYCIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352290
Record name 3-chloro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-phenylbenzamide

CAS RN

6832-92-4
Record name 3-chloro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of aniline (178 mg, 1.9 mmol) in 20 mL CH2Cl2 at room temperature was added NaOH (76.2 mg, 2.9 mmol) in 6 mL water. This mixture was stirred vigorously for 5 minutes after which 3-chlorobenzoyl chloride (500 mg, 2.9 mmol) was added drop-wise while stirring over a period of 30 minutes. This reaction mixture was stirred for an additional 2 hours followed by an acid work-up and extraction with CH2Cl2 (3×20 mL). The organic layers were combined, dried over anhydrous MgSO4. The product was purified via column chromatography on silica gel and eluted with a CHCl3/MeOH/Et3N (9.8:0.1:0.1) to give white crystals in 81% yield.
Quantity
178 mg
Type
reactant
Reaction Step One
Name
Quantity
76.2 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
VZ Rodrigues, P Herich, BT Gowda… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C13H10ClNO, the meta-chloro group on the benzoyl ring is positioned syn to the C= O bond. The two aromatic rings make a dihedral angle of 88.5 (3)°. In the …
Number of citations: 10 scripts.iucr.org
T Theerachayanan… - … Journal of Health …, 2019 - li05.tci-thaijo.org
… The 3-Chloro-N-phenylbenzamide, an aryl amide compound, was designed and synthesized as a small molecule aimed to act as IKKβ inhibitor and possess anti-proliferative activity. …
Number of citations: 0 li05.tci-thaijo.org
N Neerathilingam, M Bhargava Reddy… - The Journal of Organic …, 2021 - ACS Publications
A visible-light-driven photoredox-catalyzed nonaqueous oxidative C–N cleavage of N,N-dibenzylanilines to 2 amides is reported. Further, we have applied this protocol on 2-(…
Number of citations: 16 pubs.acs.org
GP Yang, K Li, W Liu, K Zeng, YF Liu - Organic & Biomolecular …, 2020 - pubs.rsc.org
A Cu-catalyzed oxidative amidation of simple ketones with amines via carbon–carbon (C–C) bond cleavage has been developed. A number of aryl and alkyl ketones could be easily …
Number of citations: 12 pubs.rsc.org
J Zhang, Y Hou, Y Ma, M Szostak - The Journal of Organic …, 2018 - ACS Publications
A general Pd-catalyzed synthesis of amides by oxidative aminocarbonylation of arylsilanes under mild conditions was accomplished for the first time. The reaction is promoted by a …
Number of citations: 33 pubs.acs.org
SM Wang, C Zhao, X Zhang, HL Qin - Organic & Biomolecular …, 2019 - pubs.rsc.org
The construction of amide bonds and peptide linkages is one of the most fundamental transformations in all life processes and organic synthesis. The synthesis of structurally ubiquitous …
Number of citations: 65 pubs.rsc.org
L Zhang, Y Geng, Z Jin - The Journal of Organic Chemistry, 2016 - ACS Publications
An efficient and transition-metal-free N-arylation of amides via the insertion of arynes into the N–H bonds in the N-alkoxy amides is described. A variety of the reactive functional groups …
Number of citations: 21 pubs.acs.org
W Zhu - 2014 - publikationen.sulb.uni-saarland.de
This dissertation describes development of inhibitors targeting two enzymes regarding bacterial RNA polymerase (RNAP) and steroid 11β-hydroxylase (CYP11B1) for wound healing. …
BD Koepnick, JS Lipscomb… - The Journal of Physical …, 2010 - ACS Publications
A series of dialkyl amino benzophenone dimers with various alkyl chain lengths is presented. Gaussian B3LYP/6-31G(d) calculations show that the band gap decreases within the …
Number of citations: 15 pubs.acs.org
H Zhang, Y Su, KH Wang, D Huang, J Li… - Organic & Biomolecular …, 2017 - pubs.rsc.org
A facile and efficient synthesis of N-acetoxy-N-arylamides through double acylations of hydroxylamines with aldehydes and diacetoxyiodobenzene is reported. The yields of the …
Number of citations: 5 pubs.rsc.org

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